molecular formula C8H7NS B1347632 4-Methylthieno[3,2-c]pyridine CAS No. 30433-78-4

4-Methylthieno[3,2-c]pyridine

Cat. No.: B1347632
CAS No.: 30433-78-4
M. Wt: 149.21 g/mol
InChI Key: IFQXMPBAKFTEHE-UHFFFAOYSA-N
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Description

4-Methylthieno[3,2-c]pyridine is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring

Scientific Research Applications

4-Methylthieno[3,2-c]pyridine has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylthieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiophenes with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction proceeds through a series of steps, including condensation, cyclization, and aromatization, to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Methylthieno[3,2-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents, nitrating agents.

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Methylthieno[3,2-c]pyridine in biological systems involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in metabolic pathways or bind to receptors, altering signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context and the structural modifications of the compound .

Comparison with Similar Compounds

  • 4-Methylthieno[2,3-b]pyridine
  • 4-Methylthieno[3,2-b]pyridine
  • 8-Methylthieno[3,2-c]pyridine

Comparison: 4-Methylthieno[3,2-c]pyridine is unique due to its specific ring fusion pattern, which influences its electronic properties and reactivity. Compared to its isomers, such as 4-Methylthieno[2,3-b]pyridine and 4-Methylthieno[3,2-b]pyridine, it may exhibit different chemical behavior and biological activities. The position of the methyl group and the fusion of the thiophene and pyridine rings play a crucial role in determining the compound’s properties.

Properties

IUPAC Name

4-methylthieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c1-6-7-3-5-10-8(7)2-4-9-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQXMPBAKFTEHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20299232
Record name 4-methylthieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20299232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30433-78-4
Record name NSC128843
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128843
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methylthieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20299232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 4.43 g (0.0293 mol) of 4-methyl-6, 7-dihydrothieno[3, 2-c]pyridine (g-1) were added 244 ml of dry xylene and 3.42 g of 10% palladium carbon, and the mixture was refluxed for 34 hr. After being cooled down to room temperature, the solution was filtered. The filtrate was concentrated under reduced pressure and subjected to silica gel column chromatography, eluting with AcOEt - MeOH, whereby 1.47 g (Yield : 33.6%) of the objective product, 4-methylthieno[3, 2-c]pyridine (j-1) was obtained as brown liquid.
Quantity
4.43 g
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
3.42 g
Type
catalyst
Reaction Step One
Quantity
244 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylthieno[3,2-c]pyridine
Reactant of Route 2
4-Methylthieno[3,2-c]pyridine
Reactant of Route 3
4-Methylthieno[3,2-c]pyridine
Reactant of Route 4
4-Methylthieno[3,2-c]pyridine
Reactant of Route 5
4-Methylthieno[3,2-c]pyridine
Reactant of Route 6
4-Methylthieno[3,2-c]pyridine

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